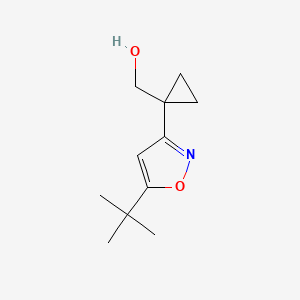
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with an isoxazole ring substituted with a tert-butyl group Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient for the preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
化学反応の分析
Types of Reactions: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoxazole ring and the cyclopropyl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
科学的研究の応用
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. Its isoxazole moiety is known for its biological activities, including anticancer, antibacterial, and anti-inflammatory properties . In materials science, this compound is used in the development of novel polymers and materials with unique properties .
作用機序
The mechanism of action of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds: Similar compounds to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol include other isoxazole derivatives such as sulfamethoxazole, muscimol, and parecoxib . These compounds share the isoxazole core structure but differ in their substituents and biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of the isoxazole ring with a cyclopropyl group and a methanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other isoxazole derivatives .
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
[1-(5-tert-butyl-1,2-oxazol-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-10(2,3)9-6-8(12-14-9)11(7-13)4-5-11/h6,13H,4-5,7H2,1-3H3 |
InChIキー |
ZMHGDSCFHPLCCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NO1)C2(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)
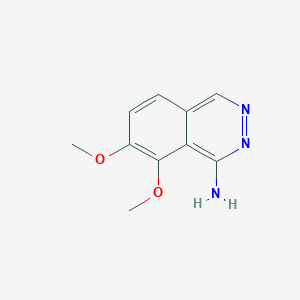
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)
![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)


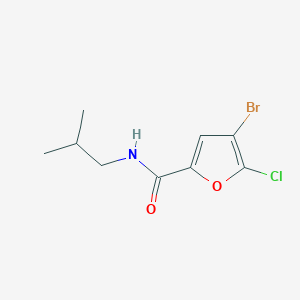
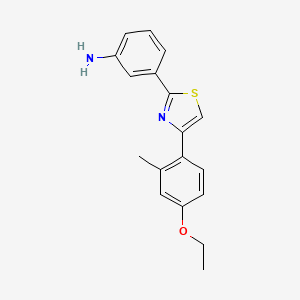
![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)

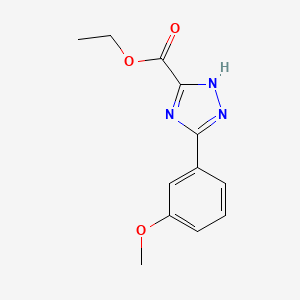
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)

